molecular formula C12H12FN3O3 B8080061 2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one

2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one

Cat. No.: B8080061
M. Wt: 265.24 g/mol
InChI Key: OSFKDAFSOAFLGH-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a dimethylpyrazolone core, and a nitro substituent

Preparation Methods

The synthesis of 2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide, 1,5-dimethyl-1H-pyrazol-3(2H)-one, and nitric acid.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-1,5-dimethyl-4-nitropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3/c1-8-11(16(18)19)12(17)15(14(8)2)7-9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFKDAFSOAFLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)CC2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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